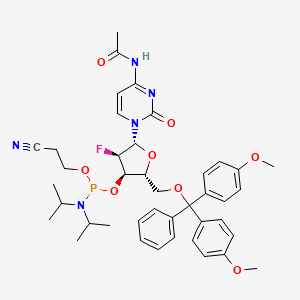

Dmt-2'-f-dc(ac) amidite

説明

特性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H49FN5O8P/c1-27(2)47(28(3)4)56(53-25-11-23-43)55-38-35(54-39(37(38)42)46-24-22-36(44-29(5)48)45-40(46)49)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-22,24,27-28,35,37-39H,11,25-26H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,39-,56?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFKJHKDSRXNFL-UTXREMQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H49FN5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736409 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159414-99-0 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 2 F Ac Dc Phosphoramidite

Synthetic Pathways for 2'-Fluoro-2'-deoxycytidine Nucleosides

The journey to 2'-F-Ac-dC phosphoramidite (B1245037) begins with the synthesis of the core nucleoside, 2'-fluoro-2'-deoxycytidine. This process is complex, requiring careful selection of fluorinating agents and protecting groups to achieve the desired stereochemistry and yield.

Stereoselective Fluorination Approaches

The introduction of the fluorine atom at the 2'-position of the sugar ring is a critical step that dictates the stereochemistry of the final product. Several methods have been developed to achieve this transformation with high selectivity.

One common strategy involves the fluorination of a preformed nucleoside, often an arabinonucleoside derivative, using a nucleophilic fluorinating reagent. nih.gov A widely used reagent for this purpose is (diethylamino)sulfur trifluoride (DAST). jst.go.jpmdpi.commdpi.com The reaction of an arabinonucleoside with DAST typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C2' position to yield the desired 2'-fluoro-ribo configuration. nih.gov

Another powerful approach is the treatment of 2,2'-anhydronucleosides with a source of fluoride (B91410), such as hydrogen fluoride in pyridine. mdpi.comresearchgate.net This method is a direct and often high-yielding route to 2'-α-fluoro nucleosides. The constrained nature of the anhydro ring system guides the incoming fluoride to the correct face of the sugar, ensuring high stereoselectivity.

Convergent synthesis, which involves coupling a pre-fluorinated sugar with a nucleobase, is also a viable, though sometimes less stereoselective, pathway. mdpi.com The challenge in this approach lies in controlling the anomeric configuration (α or β) during the glycosylation step. mdpi.com

Table 1: Comparison of Stereoselective Fluorination Methods

| Method | Starting Material | Reagent(s) | Key Features |

|---|---|---|---|

| Nucleophilic Substitution | Arabinonucleoside derivative | DAST | Versatile, proceeds with inversion of stereochemistry. nih.gov |

| Anhydronucleoside Opening | 2,2'-Anhydronucleoside | HF/Pyridine | Direct, high stereoselectivity for 2'-α-fluoro. mdpi.comresearchgate.net |

| Convergent Synthesis | Fluorinated sugar & Nucleobase | Lewis Acid (e.g., SnCl4) | Requires control of anomeric configuration. mdpi.complos.org |

Protection Group Strategies for Cytidine (B196190) Base and Sugar

For 2'-F-Ac-dC Phosphoramidite, three key positions require protection: the exocyclic amino group of the cytosine base, the 5'-hydroxyl group of the sugar, and the 3'-hydroxyl group which is later phosphitylated.

Cytidine Base Protection : The exocyclic amino group of cytosine is nucleophilic and requires protection to avoid side reactions during phosphitylation and oligonucleotide synthesis. umich.edu An acetyl (Ac) group is commonly employed for this purpose, forming an N-acetyl-protected cytidine. medchemexpress.combiosearchtech.comacs.org The acetyl group is stable under the conditions of phosphitylation and oligonucleotide synthesis but can be readily removed during the final deprotection step. acs.org

5'-Hydroxyl Protection : The 5'-hydroxyl group is the site of chain extension during oligonucleotide synthesis and is typically protected with a dimethoxytrityl (DMTr) group. umich.edu The DMTr group is acid-labile, allowing for its selective removal at the beginning of each coupling cycle in solid-phase synthesis. umich.edu

2'-Position : The 2'-position is occupied by the fluorine atom, which is not a protecting group but a permanent modification.

3'-Hydroxyl Protection : The 3'-hydroxyl group remains unprotected initially, as it is the site for the subsequent phosphitylation reaction.

The fully protected nucleoside, 5'-O-DMT-N4-acetyl-2'-fluoro-2'-deoxycytidine, is the direct precursor for the phosphitylation step. acs.org

Phosphitylation for Phosphoramidite Formation

With the protected 2'-fluoro-2'-deoxycytidine in hand, the next step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. This reaction, known as phosphitylation, converts the nucleoside into a reactive monomer ready for oligonucleotide synthesis. atdbio.com

Reagents and Reaction Conditions for Phosphoramidite Synthesis

The most common phosphitylating reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. atdbio.comnih.gov The reaction is typically carried out in an anhydrous aprotic solvent, such as acetonitrile (B52724) or dichloromethane, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534). acs.orgatdbio.com The base scavenges the HCl generated during the reaction.

An activator, such as 1H-tetrazole or a derivative thereof, is also required. atdbio.comgoogle.com The activator protonates the diisopropylamino group of the phosphitylating reagent, making it a better leaving group and facilitating the nucleophilic attack by the 3'-hydroxyl of the nucleoside. atdbio.com Microwave-assisted phosphitylation has been shown to be an efficient alternative to standard conditions, reducing reaction times significantly. nih.gov

Table 2: Common Reagents for Phosphitylation

| Reagent Type | Example | Function |

|---|---|---|

| Phosphitylating Agent | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduces the phosphoramidite moiety. atdbio.com |

| Base | N,N-diisopropylethylamine (DIPEA) | Scavenges HCl. atdbio.com |

| Activator | 1H-tetrazole | Activates the phosphitylating agent. atdbio.com |

Control of Diastereomer Formation

The phosphorus atom in the resulting phosphoramidite is a chiral center, leading to the formation of a mixture of two diastereomers (Rp and Sp). atdbio.comtandfonline.com These diastereomers can be observed as separate peaks in 31P NMR spectroscopy and by HPLC. atdbio.com While the phosphitylation reaction itself is generally not stereoselective, the subsequent coupling reaction during oligonucleotide synthesis is under inherent stereochemical control. tandfonline.comnih.gov Studies have shown that the ratio of the starting phosphoramidite diastereomers does not significantly influence the final ratio of diastereomeric phosphorothioate (B77711) linkages in modified oligonucleotides. tandfonline.com The coupling process itself, catalyzed by an activator like 1H-tetrazole, proceeds with some degree of stereoreproducibility, often with a slight preference for one diastereomer. tandfonline.comresearchgate.net

Advanced Synthetic Methodologies and Analog Development

The fundamental synthetic strategies for 2'-F-Ac-dC Phosphoramidite have been adapted and refined to create a wide array of novel nucleoside analogs with potential therapeutic applications. Modifications at the 2'-position, in particular, have been a major focus of research. For instance, the synthesis of 2'-fluoro-2'-C-methyl pyrimidine (B1678525) nucleosides has been explored to enhance the properties of small interfering RNAs (siRNAs). nih.gov

Synthesis of 2'-F/Me-Pyrimidine Phosphoramidites

The synthesis of 2'-F/Me-pyrimidine phosphoramidites, including derivatives related to 2'-F-Ac-dC, starts from commercially available nucleosides. acs.orgnih.gov A standard procedure involves protecting the 5' position with a 4,4'-dimethoxytrityl (DMTr) group and the exocyclic amine of the cytosine base with a benzoyl group, followed by phosphitylation. acs.orgnih.gov One study demonstrated the synthesis of 2'-deoxy-2'-α-F-2'-β-C-methyl (2'-F/Me) pyrimidine phosphoramidites, highlighting a facile method for creating these modified building blocks for oligonucleotide incorporation. acs.orgnih.govnih.gov This process allows for the creation of oligonucleotides with unique structural and functional properties. creative-biogene.com

Preparation of Cyclic Purine (B94841) Dinucleotides utilizing 2'-F-Ac-dC Phosphoramidite

2'-F-Ac-dC Phosphoramidite is a key reagent in the preparation of cyclic purine dinucleotides. ambeed.commedchemexpress.comebiohippo.comchemsrc.comdcchemicals.com These molecules are significant in biological research, and the incorporation of the 2'-fluoro modification can enhance their stability and therapeutic potential. The phosphoramidite chemistry enables the efficient and specific coupling of the modified cytidine analog into the dinucleotide structure.

Development of Base-Labile Oligonucleotides with 2'-F-Ac-dC Incorporation

The development of oligonucleotides that are sensitive to basic conditions is crucial for applications requiring controlled release or specific degradation pathways. Researchers have designed Fmoc-protected phosphoramidites to synthesize base-labile oligonucleotides that include a 3'-amino linker. nih.gov This approach allows for the incorporation of chemically sensitive nucleosides. nih.gov Deprotection can be achieved under significantly milder conditions, such as with 40% aqueous methylamine (B109427) at room temperature for 2 hours, compared to traditional methods. nih.gov This is particularly advantageous when incorporating modifications like 2'-F-Ac-dC, which might be sensitive to harsh deprotection conditions.

Synthesis of 2'-(R)-F-Modified Cytosine Derivatives

The synthesis of 2'-(R)-fluorinated versions of cytosine derivatives, including 5-methylcytosine (B146107) (mC), 5-hydroxymethylcytosine (B124674) (hmC), 5-formylcytosine (B1664653) (fC), and 5-carboxycytosine (caC), has been reported. acs.org A critical step in the large-scale synthesis of (2'R)-2'-deoxy-2'-fluoro-2'-methylcytidine derivatives is the coupling of silylated N-benzoyl cytosine with a protected ribofuranosyl chloride in the presence of a Lewis acid. google.com This stereoselective synthesis is vital for producing oligonucleotides with precise three-dimensional structures, which is often a requirement for therapeutic applications.

Exploration of Reverse Phosphoramidites Containing 2'-Fluoro Modifications

Reverse phosphoramidites have been developed to enable RNA synthesis in the 5' to 3' direction. google.com This method can lead to cleaner oligonucleotide synthesis and facilitates the introduction of modifications at the 3'-end. google.com The use of 2'-fluoro modified reverse phosphoramidites allows for the creation of oligonucleotides with enhanced nuclease resistance and high affinity for RNA targets. google.combiosearchtech.com These reverse synthesis phosphoramidites are compatible with standard oligonucleotide synthesis protocols. biosearchtech.com

Integration into Rapid Deprotection Chemistries

The acetyl (Ac) protecting group on the cytidine base of 2'-F-Ac-dC phosphoramidite is compatible with rapid deprotection protocols. glenresearch.com The use of reagents like AMA, a mixture of ammonium (B1175870) hydroxide (B78521) and aqueous methylamine, can reduce deprotection times from hours to minutes. glenresearch.com For 2'-fluoro modified oligonucleotides specifically, a deprotection method using AMA for 2 hours at room temperature is recommended, with the caution not to heat the oligonucleotides. biosearchtech.com This rapid deprotection is beneficial for preserving the integrity of the final oligonucleotide product, especially those containing sensitive modifications. glenresearch.com

Purity and Quality Control in Synthesis

Ensuring the high purity and quality of 2'-F-Ac-dC phosphoramidite and the resulting oligonucleotides is paramount for their successful application.

A variety of analytical techniques are employed to ensure the quality of phosphoramidites. These include High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. huarenscience.comgreyhoundchrom.com HPLC is used to confirm the identity of the compound by comparing it to a reference sample and to determine its purity, which is typically expected to be ≥98.5%. huarenscience.comgreyhoundchrom.com ³¹P NMR is utilized to assess purity and verify isomeric integrity. greyhoundchrom.com Further quality control tests may include checking the coupling efficiency, which should be greater than 98%, and ensuring that a 0.1M solution is clear and free of particulate matter. greyhoundchrom.com Water content is also a critical parameter and is generally required to be below 0.4%. greyhoundchrom.com

Rigorous quality control is maintained throughout the manufacturing process, with testing at intermediate steps to control for critical impurities. thermofisher.com This ensures batch-to-batch reproducibility, which is essential for the synthesis of therapeutic oligonucleotides. thermofisher.com Each batch of phosphoramidite is typically accompanied by a certificate of analysis that details the results of these quality control tests. huarenscience.comgreyhoundchrom.com

| Parameter | Specification | Analysis Method |

| Purity | ≥98.5% | HPLC, ³¹P NMR |

| Identity | Conforms to reference | HPLC |

| Coupling Efficiency | >98% | Coupling Test |

| Water Content | <0.4% | Karl Fischer Titration |

| Appearance | White to off-white powder | Visual Inspection |

| Solution Clarity | Clear, free of particulates (0.1M in ACN) | Visual Inspection |

Table 1. Typical Quality Control Specifications for Phosphoramidites.

Analytical Techniques for Compound Characterization

A suite of sophisticated analytical methods is employed to confirm the structural integrity and purity of 2'-F-Ac-dC Phosphoramidite. These techniques provide comprehensive data on the compound's identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation. nih.gov

³¹P NMR is particularly critical for phosphoramidites as it directly probes the phosphorus center. usp.org It confirms the presence of the desired trivalent phosphite (B83602) triester and is used to quantify phosphorus-containing impurities, most notably the oxidized pentavalent P(V) species. nih.govusp.org The ³¹P NMR spectrum typically shows two distinct peaks around 150 ppm, representing the two diastereomers that arise from the chiral phosphorus atom. usp.org

¹⁹F NMR is specific to the fluorine atom at the 2' position. It provides information about the local chemical environment of the fluorine and can show coupling to adjacent protons and the phosphorus atom. nih.gov For some 2'-fluoro phosphoramidites, a four-bond coupling between the 3'-phosphorus and the 2'-fluorine has been observed, providing further conformational information. nih.gov

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the phosphoramidite. huarenscience.com

Reversed-Phase HPLC (RP-HPLC) is widely used to separate the target compound from non-polar and some polar impurities. usp.org A typical RP-HPLC chromatogram will show two major peaks corresponding to the two diastereomers of 2'-F-Ac-dC Phosphoramidite. labmate-online.com The purity is generally determined by the total area of these two peaks relative to the total area of all peaks in the chromatogram. High-purity batches typically exhibit ≥98.0% purity by HPLC. hongene.com

Mass Spectrometry (MS) is used for unambiguous identity confirmation by providing precise mass-to-charge ratio data. aragen.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. lcms.czthermofisher.com It is invaluable for both confirming the molecular weight of the main compound and for identifying and characterizing impurities, even at trace levels. lcms.czthermofisher.com Electrospray Ionization (ESI) is a common ionization technique used for this purpose. nih.gov

The following table summarizes the key analytical techniques and their applications in the characterization of 2'-F-Ac-dC Phosphoramidite.

| Analytical Technique | Purpose | Key Findings |

| ¹H NMR | Structural Confirmation | Verifies the presence and connectivity of protons in the base, sugar, and protecting groups. sigmaaldrich.com |

| ³¹P NMR | Purity Assessment & Identity | Confirms the P(III) oxidation state and quantifies P(V) impurities. usp.org Shows characteristic diastereomer peaks. usp.org |

| ¹⁹F NMR | Structural Confirmation | Confirms the presence and environment of the 2'-fluoro group. nih.gov |

| RP-HPLC | Purity Determination | Separates diastereomers and impurities, allowing for quantification of purity. usp.orghuarenscience.com |

| LC-MS | Identity Confirmation & Impurity Profiling | Provides exact mass data for the compound and helps in the structural elucidation of unknown impurities. lcms.czthermofisher.com |

Impurity Profiling and Mitigation Strategies

The control of impurities in phosphoramidite raw materials is critical, as these can be incorporated into the final oligonucleotide product, affecting its efficacy and safety. Impurities are generally classified based on their reactivity and potential to be incorporated into the growing oligonucleotide chain. thermofisher.com

Impurity Profiling: Impurity profiling involves the detection, identification, and quantification of impurities in the final phosphoramidite product. Highly sensitive analytical methods like LC-MS are essential for this task. thermofisher.com Potential impurities in 2'-F-Ac-dC Phosphoramidite can originate from starting materials, side reactions during synthesis, or degradation upon storage.

Key classes of impurities include:

P(V) Species: This is one of the most common impurities, formed by the oxidation of the desired P(III) phosphite triester to a P(V) phosphate (B84403) triester. usp.org This oxidized form is non-reactive in the coupling step of oligonucleotide synthesis and thus acts as a chain terminator. Its level is closely monitored, typically by ³¹P NMR, with specifications often requiring it to be less than 1%. usp.org

H-phosphonate: This impurity can arise from the hydrolysis of the phosphoramidite.

Starting Material Carryover: Incomplete reaction can lead to the presence of the protected nucleoside (e.g., 5'-O-DMT-N⁴-acetyl-2'-deoxy-2'-fluorocytidine) without the phosphitylating group. thermofisher.com

Side-Reaction Products: These can include byproducts from the protection or phosphitylation steps. For example, impurities related to the protecting groups or the phosphitylating reagent can occur. thermofisher.com

Structural Isomers: These are particularly challenging impurities as they have the same mass as the desired product and can be difficult to separate. An example is the α-anomer of the nucleoside. thermofisher.com

The table below details some common impurities found in phosphoramidite preparations.

| Impurity Class | Common Example | Method of Detection | Impact on Synthesis |

| Oxidized Phosphorus Species | P(V) Phosphate Triester | ³¹P NMR, LC-MS | Non-reactive; leads to truncated sequences. usp.orgwaters.com |

| Hydrolysis Products | H-phosphonate | ³¹P NMR | Can lead to undesired side reactions. |

| Process-Related Impurities | Unreacted Protected Nucleoside | HPLC, LC-MS | Non-reactive; reduces coupling efficiency. thermofisher.com |

| Structural Isomers | α-anomer | Specialized HPLC | Can be incorporated, leading to incorrect sequence/structure. thermofisher.com |

Mitigation Strategies: Manufacturers employ stringent control strategies throughout the synthesis and purification process to minimize impurity levels.

Raw Material Control: Sourcing high-quality starting materials and implementing rigorous testing before use is a critical first step. thermofisher.com

Process Optimization and Control: Synthetic reactions are conducted under carefully controlled conditions (e.g., inert atmosphere, anhydrous solvents) to prevent side reactions like hydrolysis and oxidation.

Purification Techniques: After synthesis, the crude product undergoes extensive purification. Chromatographic methods, such as silica (B1680970) gel chromatography, are used to separate the desired phosphoramidite from impurities. aragen.com Two-stage extraction processes have also been developed to separate phosphoramidites from both less polar and more polar impurities. google.com

Final Product Testing: Each batch of the final product is tested using a panel of analytical methods (HPLC, ³¹P NMR, MS) to ensure it meets strict purity specifications before release. huarenscience.com

Proper Storage and Handling: Phosphoramidites are sensitive to moisture and oxidation. They are typically stored at low temperatures (e.g., -20°C) under an inert atmosphere (argon or nitrogen) to ensure stability.

Through these integrated strategies of advanced analytical characterization and robust manufacturing controls, the high purity of 2'-F-Ac-dC Phosphoramidite required for therapeutic and diagnostic oligonucleotide synthesis is achieved.

Automated Solid-Phase Oligonucleotide Synthesis Protocols

The synthesis of oligonucleotides incorporating 2'-F-Ac-dC is predominantly performed using automated solid-phase phosphoramidite chemistry. wikipedia.org This cyclic process involves the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to a solid support, such as controlled pore glass (CPG). wikipedia.orgharvard.edu The standard synthesis cycle consists of four main chemical steps:

De-blocking (Detritylation): The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction. harvard.edu

Coupling: The 2'-F-Ac-dC phosphoramidite, dissolved in an anhydrous solvent like acetonitrile to a typical concentration of 0.1 M, is activated by a weak acid catalyst and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. biosearchtech.comresearchgate.net

Capping: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents the formation of undesired deletion mutant sequences (n-1 mers). thermofisher.com

Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable pentavalent phosphotriester. harvard.edu

This cycle is repeated for each nucleotide in the desired sequence. The protecting group strategies employed for 2'-F-Ac-dC phosphoramidite are designed to be fully compatible with standard DNA and RNA synthesis chemistries, allowing for its use in creating a variety of modified sequences. biosearchtech.com

Several factors are optimized to ensure high efficiency:

Activators: The activation of the phosphoramidite is crucial. While 1H-tetrazole has been widely used, more potent activators like 5-ethylthio-1H-tetrazole (ETT), 5-benzylmercaptotetrazole (BMT), or 4,5-dicyanoimidazole (B129182) (DCI) are often preferred for sterically demanding monomers like 2'-modified phosphoramidites to achieve near-quantitative coupling. researchgate.netbioneer.com

Reagent Concentration: Increasing the concentration of the phosphoramidite solution can also be employed to drive the coupling reaction closer to completion. harvard.edu

Manufacturers typically provide high-quality reagents that undergo stringent quality control, including tests for coupling efficiency, to ensure reliable performance in automated synthesis. biosearchtech.combioneer.com

Table 1: Representative Coupling Efficiencies of Modified RNA Phosphoramidites

This table illustrates typical coupling efficiencies for sterically hindered 2'-O-TBDMS-protected RNA phosphoramidites using 0.05M Sulfurizing Reagent II and ETT activator, demonstrating the impact of reaction time. Data for 2'-F-Ac-dC would be expected to follow similar optimization principles.

| Sulfurization Time (minutes) | Coupling Efficiency (%) |

|---|---|

| 1 | >98% |

| 2 | >98% |

| 4 | >98% |

Data derived from studies on TBDMS-protected RNA phosphoramidites. glenresearch.com

To compensate for the reduced reactivity of sterically hindered phosphoramidites, the coupling step in the synthesis protocol is often extended. harvard.edu While a standard DNA monomer might couple efficiently in under a minute, modified amidites require longer reaction times to achieve high yields. For 2'-F-Ac-C-CE Phosphoramidite, a coupling time of 3 minutes is specifically recommended to ensure efficient incorporation. glenresearch.com Research on other 2'-modified RNA amidites has shown that optimizing the coupling (or in the case of phosphorothioates, the sulfurization) time is critical, with optimal windows typically ranging from one to four minutes to maintain coupling efficiencies above 98%. glenresearch.com

Table 2: Effect of Sulfurization Time on Coupling Efficiency for TBDMS-RNA Phosphoramidites

This table shows the performance of 0.05M Beaucage Reagent, a different sulfurizing agent, highlighting how both the reagent and time affect efficiency for modified amidites.

| Sulfurization Time (minutes) | Coupling Efficiency (%) |

|---|---|

| 1 | <98% |

| 2 | <98% |

| 4 | >98% |

Data derived from studies on TBDMS-protected RNA phosphoramidites. glenresearch.com

Following the completion of chain assembly, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (cyanoethyl on the phosphate backbone and acyl groups on the nucleobases) are removed. The 2'-fluoro group is a permanent modification and is not removed during deprotection. The choice of deprotection strategy is critical to ensure the integrity of the final product, especially the 2'-F modified nucleotide, which can be sensitive to certain conditions.

Common deprotection methods include:

Ammonia/Methylamine (AMA): A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine is a popular choice for rapid deprotection. A standard protocol involves treating the support-bound oligonucleotide with AMA for 2 hours at room temperature. glenresearch.com It is critical to avoid heating during AMA treatment, as this can lead to the degradation of 2'-fluoro-modified nucleosides. biosearchtech.comglenresearch.com When using fast deprotection reagents like AMA, it is necessary to use phosphoramidites of other nucleosides (A, G) that also bear base-labile protecting groups (e.g., Pac, dmf). biosearchtech.comnih.gov

Aqueous Ammonium Hydroxide: A more traditional and milder approach involves heating the oligonucleotide with concentrated ammonium hydroxide. A typical condition is 17 hours at 55°C. glenresearch.com

Table 3: Recommended Deprotection Conditions for 2'-F-Ac-dC Oligonucleotides

| Reagent | Conditions | Notes |

|---|---|---|

| Ammonia/Methylamine (AMA) | 2 hours at Room Temperature | Fast deprotection. Do not heat to avoid degradation of 2'-F nucleotides. glenresearch.com Requires compatible fast-deprotecting groups on other bases. biosearchtech.com |

| Ammonium Hydroxide | 17 hours at 55°C | Standard, slower deprotection method. glenresearch.com |

Optimization of Coupling Times

Solution-Phase Synthesis Considerations

While automated solid-phase synthesis is the industry standard for producing oligonucleotides, solution-phase synthesis remains a viable, albeit less common, alternative. wikipedia.orgthermofisher.com This approach involves carrying out the synthesis cycles in a homogenous solution, requiring purification after each step to remove excess reagents and byproducts. The fundamental phosphoramidite coupling and oxidation chemistries used for 2'-F-Ac-dC are applicable in solution. However, the lack of a solid support to simplify purification makes the process more labor-intensive and difficult to automate, limiting its use to specialized, small-scale applications. thermofisher.com

Chimeric Oligonucleotide Design and Synthesis

Chimeric oligonucleotides are hybrid molecules that contain two or more different types of nucleotide chemistries within a single strand. The 2'-F-Ac-dC phosphoramidite is frequently used to construct such chimeras to combine the beneficial properties of different modifications. glenresearch.com A prominent example is the "gapmer" antisense oligonucleotide design. These chimeras typically feature a central block of DNA-like nucleotides flanked by "wings" of 2'-modified nucleotides, such as 2'-F-RNA. glenresearch.com This design allows the molecule to bind to a target RNA with high affinity (conferred by the 2'-F wings) while the central DNA "gap" is capable of recruiting the cellular enzyme RNase H to cleave and degrade the target RNA. glenresearch.com

The synthesis of chimeric oligonucleotides is streamlined because the protecting group strategies for 2'-F phosphoramidites are compatible with those of standard DNA and 2'-O-protected RNA phosphoramidites. biosearchtech.com This compatibility allows an automated synthesizer to be programmed to deliver the appropriate phosphoramidite—be it DNA, RNA, or 2'-F-RNA—at any given step in the sequence. researchgate.net

When creating chimeras containing both 2'-F and 2'-O-TBDMS (tert-butyldimethylsilyl) protected RNA monomers, the final deprotection protocol must be adapted to remove all protecting groups. bioneer.com This requires a multi-step process: first, the base and phosphate protecting groups are removed using a reagent like AMA or ammonium hydroxide, and second, a fluoride-containing reagent, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF), is used to cleave the silyl (B83357) ether bond of the 2'-TBDMS groups. bioneer.comnih.gov Careful planning of the synthesis and deprotection strategy is essential to isolate the desired high-purity chimeric oligonucleotide.

Preparation of Phosphorothioate Linkages

The creation of a phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, is achieved during the synthesis cycle by substituting the standard oxidation step with a sulfurization step. genelink.comchemgenes.com The phosphite triester intermediate formed during the coupling reaction is unstable and is treated with a sulfur-transfer reagent to yield the more stable phosphorothioate triester. genelink.com The efficiency of this sulfurization step is critical, as incomplete conversion leads to the formation of undesirable phosphodiester (P=O) linkages within the phosphorothioate oligonucleotide. shigematsu-bio.com For the synthesis of oligonucleotides containing 2'-fluoro modifications like 2'-F-Ac-dC, several sulfurizing reagents are employed, each with distinct characteristics and optimized protocols. tcichemicals.comempbiotech.com

Key Research Findings on Sulfurizing Reagents:

Phenylacetyl Disulfide (PADS): PADS is a highly efficient sulfurizing reagent, particularly for large-scale synthesis. oup.com It is typically used as a 0.2 M solution in a 1:1 mixture of acetonitrile and a mild base like 3-picoline. glenresearch.comnih.gov Research has shown that sulfurization with PADS is rapid, often complete within 2-3 minutes. glenresearch.comglenresearch.com Studies indicate that using "aged" solutions of PADS can achieve sulfurization efficiencies greater than 99.9%, minimizing the presence of phosphodiester impurities. chemgenes.comglenresearch.com

3H-1,2-Benzodithiol-3-one 1,1-dioxide (Beaucage Reagent): For many years, the Beaucage reagent has been a widely used sulfurizing agent due to its high efficiency and rapid reaction time with standard DNA phosphoramidites. google.comshigematsu-bio.com However, research indicates that its performance can be more sluggish with RNA and modified RNA monomers. tcichemicals.comshigematsu-bio.com For these more demanding syntheses, longer reaction times may be required to achieve complete sulfurization. lumiprobe.com Its limited stability in solution on an automated synthesizer is also a consideration. shigematsu-bio.com

3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT): Also marketed as Sulfurizing Reagent II, DDTT was developed to overcome some of the limitations of the Beaucage reagent. shigematsu-bio.com It exhibits greater stability in solution on the synthesizer and is particularly effective for the sulfurization of RNA and modified RNA linkages. empbiotech.com In a study involving the synthesis of a 24-mer fully-modified 2'-fluoro phosphorothioate oligonucleotide, the use of DDTT as the sulfurizing reagent resulted in a final product of over 98% purity. empbiotech.com The recommended sulfurization time for RNA oligos using a 0.05 M solution of DDTT is typically between 2 and 6 minutes. shigematsu-bio.com

Other Reagents: While PADS, Beaucage, and DDTT are the most common, other reagents such as 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) and 3-amino-1,2,4-dithiazoline-5-thione (ADTT) have been shown to be effective, though they are generally more expensive and less widely available. tcichemicals.com

The synthesis of 2'-fluoro phosphorothioate oligonucleotides may require longer sulfurization times compared to their DNA counterparts to ensure high conversion efficiency. tcichemicals.com The specific conditions, including reagent concentration and reaction time, are optimized to maximize the yield of the desired full-length phosphorothioate product.

Table 1: Comparison of Common Sulfurizing Reagents for Oligonucleotide Synthesis This table provides a summary of typical conditions and characteristics for selected reagents as described in research literature. Optimal conditions may vary based on the specific sequence, scale, and synthesizer.

| Reagent | Typical Concentration & Solvent | Typical Reaction Time | Key Characteristics |

| Phenylacetyl Disulfide (PADS) | 0.2 M in Acetonitrile/3-Picoline (1:1) glenresearch.comnih.gov | 2-3 minutes glenresearch.comglenresearch.com | High efficiency (>99.9%); suitable for large-scale synthesis. chemgenes.comoup.comglenresearch.com |

| Beaucage Reagent | 0.05 M - 0.1 M in Acetonitrile google.comlumiprobe.com | 30-60 seconds (DNA); longer for RNA/modified RNA shigematsu-bio.comlumiprobe.com | Widely used; very fast for DNA but can be less efficient for RNA and modified RNA. tcichemicals.comshigematsu-bio.com |

| DDTT (Sulfurizing Reagent II) | 0.05 M in Acetonitrile/Pyridine | 60 seconds (DNA); 2-6 minutes (RNA) shigematsu-bio.com | More stable on synthesizer; optimized for RNA and modified RNA sulfurization. shigematsu-bio.comempbiotech.com |

Positioning of 2 F Ac Dc Phosphoramidite Within Modified Nucleoside Chemistry

Within the extensive library of modified phosphoramidites, 2'-F-Ac-dC Phosphoramidite (B1245037) holds a specific and important place. This compound is a deoxycytidine nucleoside that has been chemically altered in two key ways: a fluorine atom is attached at the 2'-position of the sugar, and an acetyl group protects the exocyclic amine of the cytosine base. biosynth.comhuarenscience.com

The 2'-fluoro modification confers the desirable properties of increased thermal stability and nuclease resistance to oligonucleotides. thermofisher.comoup.com The acetyl (Ac) protecting group on the cytosine base is a standard feature in phosphoramidite chemistry, preventing unwanted side reactions during the synthesis cycle. atdbio.com This protecting group is removed during the final deprotection step. atdbio.com

Therefore, 2'-F-Ac-dC Phosphoramidite is a specialized building block used in the synthesis of modified oligonucleotides where the goal is to incorporate a 2'-fluorinated cytidine (B196190) residue. biosynth.comhuarenscience.com Its use is indicated in applications requiring enhanced binding affinity and stability, such as in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutic and diagnostic agents. huarenscience.com

Conformational and Structural Impact of 2 F Ac Dc in Nucleic Acids

Influence on Sugar Pucker Conformation (C3'-endo vs. C2'-endo)

The conformation of the sugar ring, known as sugar pucker, is a critical determinant of nucleic acid structure. The two predominant conformations are C3'-endo (North) and C2'-endo (South). glenresearch.comcolostate.edu In standard RNA, the presence of the 2'-hydroxyl group favors the C3'-endo pucker, which is characteristic of an A-form helix. glenresearch.comnih.govoup.com Conversely, DNA typically adopts a C2'-endo pucker, corresponding to the classic B-form double helix. glenresearch.comnih.gov

The high electronegativity of the fluorine atom in 2'-F-Ac-dC profoundly influences the sugar's conformational preference. glenresearch.com This electronegativity draws the C2'-bonds towards the fluorine atom, leading to a strong preference for the C3'-endo sugar conformation. glenresearch.comglenresearch.com This conformational locking into an RNA-like pucker is a key feature of 2'-fluoro modified nucleosides. nih.govmdpi.comnih.gov While 2'-F-RNA modifications adopt the C3'-endo pucker, it is interesting to note that the stereoisomer, 2'-fluoro-arabinonucleic acid (2'-F-ANA), favors a C2'-endo or O4'-endo conformation. glenresearch.comresearchgate.net Some studies have also observed that while the C3'-endo conformation is predominant for 2'-fluorinated ribonucleosides, the corresponding 2'-fluorinated deoxyadenosine (B7792050) can adopt both C2'-endo and C3'-endo puckers. ru.nl The stabilization of the C3'-endo conformation by the 2'-fluoro group is a crucial factor in the enhanced thermal stability and binding affinity of modified oligonucleotides. glenresearch.com

Impact on Duplex and Triplex Helix Geometry (A-form vs. B-form)

Circular dichroism (CD) studies have confirmed that 2'-fluoro-modified RNA duplexes exhibit spectra characteristic of an A-form helix. iu.eduiu.edu Even when incorporated into a DNA strand, the 2'-fluoro modification can induce a shift towards an A-like conformation. oup.com This is because the rigid C3'-endo pucker of the modified residue influences the conformation of neighboring nucleotides. beilstein-journals.org The stabilization of the A-form geometry is a significant factor in the enhanced binding affinity of 2'-fluoro-modified oligonucleotides to RNA targets, which naturally exist in an A-form helix. nih.govoup.com In contrast, 2'-fluoro-arabinonucleic acid (2'F-ANA), with its preference for a C2'-endo pucker, can induce a B-form like geometry in duplexes. oup.comnih.gov

Nucleic Acid Hybridization and Binding Affinity

The incorporation of 2'-F-Ac-dC has a marked effect on the hybridization properties and binding affinity of oligonucleotides. This is primarily attributed to the conformational pre-organization of the sugar into the C3'-endo pucker, which is favorable for binding to RNA targets. mdpi.comnih.gov

Comparative Analysis of Binding Stability (DNA, RNA, 2'-OMe-RNA, 2'-F-RNA)

Numerous studies have demonstrated that oligonucleotides containing 2'-fluoro modifications exhibit significantly increased thermal stability (Tm) when hybridized to complementary RNA strands. nih.govoup.com The stabilizing effect is additive, with an approximate increase of 2°C in Tm per 2'-fluoro-modified residue. glenresearch.com This enhancement in binding affinity is superior to that observed for other common 2'-modifications like 2'-O-methyl-RNA (2'-OMe-RNA), which provides an increase of about 1.5°C per residue, and natural RNA, which contributes about 1.1°C per residue. glenresearch.com

The order of increasing duplex stability with an RNA target is generally as follows: DNA < RNA < 2'-OMe-RNA < 2'-F-RNA. biosearchtech.com This trend highlights the exceptional stabilizing effect of the 2'-fluoro modification. While Locked Nucleic Acid (LNA) modifications can lead to even greater increases in Tm, the high affinity of 2'-F-RNA makes it a highly effective modification for enhancing hybridization to RNA targets. nih.govoup.com It is noteworthy that while 2'-F-RNA enhances binding to RNA, 2'-F-ANA shows enhanced affinity for both RNA and single-stranded DNA. nih.gov

| Modification | Approximate ΔTm per Residue (°C) |

|---|---|

| DNA | - |

| RNA | 1.1 |

| 2'-OMe-RNA | 1.5 |

| 2'-F-RNA | 2.0 |

Role of Fluorine in Hydrogen Bonding Interactions

The role of the fluorine atom in hydrogen bonding within the nucleic acid structure is complex. While fluorine is highly electronegative and can act as a hydrogen bond acceptor, its contribution in this capacity within the minor groove of a duplex appears to be limited. oup.comoup.com In fact, studies have shown that the 2'-fluoro group is a poor hydrogen bond acceptor in the minor groove, in contrast to the 2'-hydroxyl group of RNA which is extensively hydrated. nih.gov

Molecular Modeling and Computational Studies of 2'-F-Ac-dC Modified Nucleic Acids

Molecular modeling and computational studies have provided valuable insights into the structural and energetic consequences of incorporating 2'-fluoro modifications into nucleic acids. These studies corroborate experimental findings and offer a deeper understanding of the underlying molecular mechanisms.

Computational analyses have confirmed that the C3'-endo sugar pucker is the most stable conformation for 2'-F-RNA. researchgate.net This pre-organization of the sugar moiety is a key factor in the enhanced thermodynamic stability of duplexes containing this modification. nih.gov Modeling studies have also been used to rationalize the observed resistance of 2'-fluoro-modified oligonucleotides to nuclease degradation. nih.govacs.org

Biochemical and Biological Research Applications of 2 F Ac Dc Modified Oligonucleotides

Nuclease Resistance and Stability in Biological Systems

A primary obstacle for the in vivo application of unmodified oligonucleotides is their rapid degradation by nucleases. The introduction of a 2'-fluoro modification, as seen in 2'-F-Ac-dC, significantly enhances the stability of oligonucleotides against enzymatic breakdown. nih.govgenelink.com This increased resistance is a critical attribute for their use in biological research, ensuring the integrity and longevity of the oligonucleotide in experimental systems.

Oligonucleotides are vulnerable to degradation from both the 3' and 5' ends by exonucleases. The presence of 2'-fluoro modifications, such as 2'-F-Ac-dC, at the terminal positions of an oligonucleotide provides substantial protection against this enzymatic activity. nih.gov Studies have shown that oligonucleotides with terminal 2'-fluoro modifications exhibit significantly greater resistance to exonuclease-mediated degradation compared to their unmodified counterparts. nih.govresearchgate.net For instance, terminally modified oligonucleotides show increased stability when incubated with 3'-exonucleases like snake venom phosphodiesterase (SVPD). nih.gov This enhanced stability is crucial for applications where maintaining the full length of the oligonucleotide is essential for its function.

The complex biological milieu of human plasma and serum contains a variety of nucleases that can rapidly degrade exogenous nucleic acids. The incorporation of 2'-fluoro modifications has been demonstrated to confer greatly increased stability in these environments. genelink.com Oligonucleotides containing 2'-fluoro pyrimidines, including 2'-F-Ac-dC, show a prolonged half-life in human plasma compared to unmodified oligonucleotides. genelink.comnih.gov This enhanced stability is a key factor for in vivo studies and potential therapeutic applications, as it allows the oligonucleotide to remain intact and functional for a longer period, thereby increasing its bioavailability and efficacy.

The nuclease resistance conferred by the 2'-fluoro modification stems from both steric and stereoelectronic effects. The 2'-hydroxyl group of natural RNA is crucial for recognition and cleavage by many nucleases. synoligo.com Replacing this hydroxyl group with a highly electronegative fluorine atom alters the sugar pucker to a C3'-endo conformation, which is characteristic of RNA. nih.govglenresearch.com This conformational preference, combined with the steric hindrance provided by the fluorine atom, makes the phosphodiester backbone less accessible to nuclease enzymes. synoligo.com The substitution of the 2'-hydroxyl group effectively removes the substrate recognition site for certain nucleases that specifically target this group for cleavage. synoligo.com While 2'-fluoro modifications alone provide a degree of nuclease resistance, this effect is significantly enhanced when combined with phosphorothioate (B77711) (PS) linkages, particularly at the ends of the oligonucleotide. genelink.comglenresearch.com

Stability in Human Plasma and Serum

Antisense Oligonucleotides (ASO) Research

In the field of antisense technology, the goal is to modulate gene expression by introducing a synthetic oligonucleotide that binds to a specific mRNA target. The properties of 2'-F-Ac-dC-modified oligonucleotides make them particularly well-suited for antisense research, offering improvements in both target binding and mechanism of action. nih.govgenelink.com

A critical parameter for the efficacy of an antisense oligonucleotide is its binding affinity for the target RNA sequence. The incorporation of 2'-fluoro-modified nucleosides like 2'-F-Ac-dC significantly increases the thermal stability (Tm) of the duplex formed between the ASO and the RNA target. genelink.comglenresearch.com This is attributed to the pre-organization of the sugar into an A-form helix geometry, which is favorable for RNA binding. glenresearch.com Each incorporation of a 2'-fluoro residue can increase the Tm by approximately 1.8°C to 2°C, leading to a more stable and potent antisense agent. genelink.comglenresearch.com This enhanced binding affinity allows for the use of shorter oligonucleotides or lower concentrations to achieve the desired biological effect.

| Modification Comparison | Approximate Increase in Tm per Substitution |

| 2'-Fluoro-RNA | ~1.8-2.0°C genelink.comglenresearch.com |

| 2'-O-Methyl-RNA | ~1.5°C glenresearch.com |

| RNA | ~1.1°C glenresearch.com |

This table provides an interactive comparison of the approximate increase in melting temperature (Tm) per substitution for different 2'-modifications when duplexed with an RNA target.

A primary mechanism of action for many antisense oligonucleotides is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA hybrid duplex. nih.gov However, a duplex formed between a uniformly 2'-fluoro-modified oligonucleotide and an RNA target is not a substrate for RNase H. glenresearch.comoup.com This is because the A-form helical geometry adopted by the fully modified duplex is not recognized by the enzyme. oup.com

To overcome this limitation and harness the catalytic activity of RNase H, chimeric oligonucleotides are designed. genelink.comglenresearch.com These "gapmer" designs typically feature a central block of DNA-like residues flanked by "wings" of 2'-fluoro-modified nucleotides, such as 2'-F-Ac-dC. oup.com This design offers a multifaceted advantage:

The 2'-fluoro-modified wings provide high binding affinity to the RNA target and protect the oligonucleotide from exonuclease degradation. oup.com

The central DNA "gap" creates a DNA/RNA hybrid segment when bound to the target RNA, which is a substrate for RNase H. nih.govoup.com

The resulting RNase H-mediated cleavage of the target mRNA leads to its degradation and a subsequent reduction in protein expression. nih.gov

This chimeric strategy allows for the design of highly specific, stable, and potent antisense oligonucleotides that can effectively modulate gene expression in a catalytic manner. glenresearch.com

| Oligonucleotide Design | RNase H Activity | Nuclease Resistance | Binding Affinity |

| Unmodified DNA | Yes | Low | Moderate |

| Uniform 2'-F-RNA | No glenresearch.comoup.com | High genelink.com | High genelink.comglenresearch.com |

| 2'-F-RNA/DNA Chimeric (Gapmer) | Yes genelink.comglenresearch.com | High genelink.comglenresearch.com | High genelink.comglenresearch.com |

This interactive table compares the properties of different oligonucleotide designs used in antisense research.

Enhanced Binding to RNA Targets

Small Interfering RNA (siRNA) Research

The incorporation of 2'-fluoro (2'-F) modifications, including 2'-F-Ac-dC, into small interfering RNA (siRNA) molecules has been a significant area of research aimed at enhancing their therapeutic potential. These modifications can improve stability, potency, and in vivo performance of siRNAs.

Gene Targeting and Repression Studies

The introduction of 2'-F modifications into siRNA duplexes has been shown to be well-tolerated and can lead to improved gene silencing efficacy both in vitro and in vivo. nih.gov For instance, siRNAs with 2'-F-RNA-U and -C residues in both the guide and passenger strands demonstrated a roughly two-fold increase in potency compared to their unmodified counterparts in HeLa SS6 cells. nih.gov This enhanced activity was also observed in vivo. nih.gov Studies have shown that siRNAs with alternating 2'-O-methyl (2'-OMe) and 2'-F modifications are stable in mouse plasma and can suppress target gene expression more effectively than unmodified siRNAs. frontiersin.org

The strategic placement of 2'-F modifications is crucial for optimizing siRNA activity. For example, siRNAs with 2'-F modifications at specific positions, when delivered via a lipid nanoparticle formulation or as a triantennary N-acetylgalactosamine conjugate, exhibited similar or even better silencing activity than the parent siRNAs in both cell cultures and mice. acs.org The specific chemical architecture, including the balance of 2'-OMe and 2'-F modifications, plays a critical role in optimizing placental delivery and silencing efficiency of siRNAs targeting sFLT1, a key protein in preeclampsia. nih.gov

On-Target and Off-Target Effects

A significant challenge in siRNA therapeutics is minimizing off-target effects, where the siRNA unintendedly silences genes with partial sequence complementarity. frontiersin.org These miRNA-like off-target effects are a primary concern. frontiersin.org Chemical modifications, including the use of 2'-F nucleotides, can help mitigate these effects. oup.com

The "seed region" of the siRNA guide strand (nucleotides 2-8) is critical for both on-target and off-target activity. acs.org Modifications within this region can influence specificity. For instance, introducing a 2'-F/Me modification at position 7 of the antisense strand has been shown to mitigate seed-based off-target effects in cell-based assays. acs.org Furthermore, strategic chemical modifications can reduce off-target effects by creating a bias for the intended on-target silencing. nih.gov This can be achieved by altering the thermodynamic properties of the siRNA duplex, influencing which strand is preferentially loaded into the RNA-induced silencing complex (RISC). nih.gov

RNAi Activity and Potency Modulation

The potency of siRNAs can be significantly modulated through chemical modifications. The inclusion of 2'-F nucleotides generally enhances the stability of the siRNA duplex, which can contribute to increased potency. nih.gov For example, siRNAs containing 2'-F pyrimidines demonstrate greatly increased stability in human plasma compared to unmodified siRNAs, while retaining their functional activity in cell culture and in vivo. genelink.com

The combination of different modifications, such as alternating 2'-OMe and 2'-F substitutions, can produce highly potent and nuclease-resistant siRNAs. nih.gov However, the extent and position of these modifications are critical, as extensive modification can sometimes lead to a loss of silencing efficiency. nih.gov The potency of an siRNA is not solely dependent on its stability but also on its interaction with the RISC machinery. Modifications near the cleavage site (positions 10 and 11 of the antisense strand) can have a strong impact on silencing activity. nih.gov

Delivery Systems and In Vivo Efficacy

For in vivo applications, protecting siRNAs from degradation by nucleases in biological fluids is paramount. frontiersin.org Chemical modifications, including 2'-F substitutions, are crucial for this purpose. nih.gov These modifications enhance the in vivo efficacy of siRNAs by increasing their stability and improving their pharmacokinetic properties. imrpress.com

The delivery system used also plays a significant role in the in vivo performance of modified siRNAs. Lipid nanoparticles (LNPs) and N-acetylgalactosamine (GalNAc) conjugates are two common and effective delivery platforms. acs.org For example, 2'-F modified siRNAs delivered via LNPs have shown potent in vivo activity. researchgate.net The combination of chemical modifications and a suitable delivery vehicle allows for effective systemic administration and targeted gene silencing in various tissues, including the liver. acs.org

Aptamer Development

Aptamers are single-stranded oligonucleotides that can fold into specific three-dimensional structures to bind to various targets with high affinity and specificity. The incorporation of 2'-F modifications is a common strategy to enhance the properties of aptamers for research and therapeutic applications. creative-biolabs.comresearchgate.net

Enhanced Target Binding Affinities

One of the primary advantages of using 2'-F modified nucleotides in aptamer development is the potential for enhanced binding affinity to their targets. creative-biolabs.comfrontiersin.org This improvement is often attributed to the 2'-F group locking the sugar into a C3'-endo conformation, which is favorable for A-form helices and can lead to more stable and specific interactions with the target molecule. genelink.com

For example, 2'-F modified aptamers have been shown to exhibit superior binding affinity and nuclease resistance compared to their unmodified counterparts. nih.gov In some cases, the dissociation constants of 2'-F modified aptamers can be significantly lower, indicating a much stronger binding interaction. nih.gov The strategic placement of these modifications within the aptamer sequence, particularly in regions critical for target recognition like hairpin loops, can profoundly influence their binding capabilities. mdpi.com

Improved Nuclease Resistance of Aptamers

Aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific target molecules, often suffer from rapid degradation by nucleases in biological environments. Chemical modifications are crucial to enhance their stability. The incorporation of 2'-fluoro modifications, including 2'-F-Ac-dC, into aptamers significantly increases their resistance to nuclease-mediated degradation. nih.govnih.gov

This enhanced stability is attributed to the C3'-endo (RNA-type) sugar conformation induced by the highly electronegative fluorine atom at the 2' position. genelink.comglenresearch.com This conformation makes the phosphodiester backbone less susceptible to cleavage by nucleases. For instance, RNA aptamers containing 2'-F pyrimidines exhibit considerably increased nuclease resistance compared to their unmodified counterparts. genelink.combiosearchtech.com Studies have shown that 2'-F modified aptamers can have up to a seven-fold higher resistance to nucleases. nih.gov This improved stability, often coupled with equal or higher binding affinity to their targets, makes 2'-F modified aptamers, including those with 2'-F-Ac-dC, valuable tools for therapeutic and diagnostic applications where prolonged activity in biological fluids is required. nih.govbiosearchtech.com

Table 1: Impact of 2'-Fluoro Modification on Aptamer Properties

| Property | Unmodified Aptamer | 2'-Fluoro Modified Aptamer |

|---|---|---|

| Nuclease Resistance | Low | High (up to 7-fold increase) nih.gov |

| Binding Affinity | Standard | Equal or Higher nih.govgenelink.com |

| Sugar Pucker Conformation | C2'-endo (DNA) | C3'-endo (RNA-like) genelink.comglenresearch.com |

Gene Editing Technologies (e.g., CRISPR-Cas9 gRNA)

The CRISPR-Cas9 system has revolutionized gene editing, with the guide RNA (gRNA) being a critical component for directing the Cas9 nuclease to the target DNA sequence. The efficiency and specificity of CRISPR-Cas9 can be enhanced by chemical modifications to the gRNA. Incorporating 2'-F-Ac-dC and other 2'-fluoro modifications into the gRNA can increase its stability and potentially improve editing efficiency. huarenscience.comnih.gov

Diagnostic Applications

The enhanced stability and binding properties of oligonucleotides containing 2'-F-Ac-dC make them highly suitable for various diagnostic applications. huarenscience.comthermofisher.com These modified oligonucleotides can be used as probes and primers in diagnostic assays, where resistance to degradation and high affinity for the target sequence are paramount for reliable and sensitive detection.

The increased thermal stability of duplexes formed by 2'-fluoro-modified oligonucleotides with their RNA targets is a significant advantage. glenresearch.com This stability follows the trend: DNA < RNA < 2'-O-Methyl-RNA < 2'-F-RNA. biosearchtech.com This property, combined with nuclease resistance, makes 2'-F modified oligonucleotides, including those synthesized with 2'-F-Ac-dC phosphoramidite (B1245037), robust components in diagnostic platforms that may involve complex biological samples.

Stimulator of Interferon Genes (STING) Pathway Activation

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. Cyclic dinucleotides (CDNs) are the endogenous ligands that activate STING. Synthetic CDNs, including those incorporating 2'-F-Ac-dC, are being explored as potent immunotherapeutic agents for cancer and infectious diseases. medchemexpress.comuochb.cz

Modification of CDNs with 2'-fluoro substitutions can enhance their stability against enzymatic degradation by nucleases like poxins, which are used by some viruses to evade the immune system. uochb.cz Fluorinated cGAMP analogs have demonstrated enhanced potency and improved stability, leading to stronger STING activation. uochb.cz For example, CDNs with a C2'-β-fluoro-adenosine have shown excellent cell potency. acs.org The synthesis of these modified CDNs often involves the use of phosphoramidites like 2'-F-Ac-dC phosphoramidite. medchemexpress.com These modified STING agonists show promise in reversing T cell exhaustion and activating a more robust anti-tumor immune response. nih.gov

Table 2: Properties of Fluorinated cGAMP Analogs for STING Activation

| Property | Canonical cGAMP | Fluorinated cGAMP Analogs |

|---|---|---|

| STING Binding | Standard | Enhanced Affinity uochb.cz |

| Stability (vs. Poxin Nucleases) | Susceptible to cleavage | Resistant to cleavage uochb.cz |

| Immune Activation | Standard | Enhanced Potency uochb.czacs.org |

Studies on Epigenetic Metabolism

Epigenetic modifications, such as DNA methylation, play a crucial role in gene regulation. The study of these processes often requires chemically modified nucleic acids to probe the activity of the enzymes involved.

The incorporation of 2'-fluoro modifications into DNA substrates can be used to study the mechanisms of DNA methyltransferases (DNMTs). While direct studies focusing solely on 2'-F-Ac-dC's influence on methyltransferase activity are specific, the general principle of using modified nucleosides to probe enzyme-substrate interactions is well-established. The subtle change introduced by the 2'-fluoro group can provide insights into the recognition and catalytic mechanisms of these enzymes. For instance, studies have investigated how 2'-fluorinated nucleosides can lead to the turnover of modified cytosines in cells, which can be influenced by methyltransferase activity for remethylation. uni-muenchen.de

The base excision repair (BER) pathway is essential for correcting DNA damage, including the removal of modified bases by DNA glycosylases. The introduction of a 2'-fluoro modification into a DNA duplex has been shown to be a powerful tool for studying these enzymes.

Specifically, a 2'-fluoro substitution at the sugar of a target nucleotide can completely inhibit the base excision activity of most DNA glycosylases, such as thymine (B56734) DNA glycosylase (TDG). nih.gov This is likely due to the destabilization of the oxocarbenium ion-like transition state required for N-glycosyl bond cleavage. nih.gov This inhibitory effect allows for the trapping and crystallographic analysis of enzyme-substrate complexes, providing high-resolution structural insights into how these enzymes recognize and bind to their specific DNA substrates. nih.gov For example, the use of 2'-fluoroarabino-cadC (a derivative of 5-carboxylcytosine) has enabled the structural determination of TDG bound to its substrate. nih.gov

Methodological Considerations in Research Using 2 F Ac Dc Phosphoramidite

Analytical Characterization of Modified Oligonucleotides

Following synthesis, the purity, identity, and structural integrity of oligonucleotides containing 2'-F-Ac-dC must be rigorously verified using a combination of analytical techniques.

HPLC and Mass Spectrometry for Purity and Identity

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools for the characterization of modified oligonucleotides. chromatographyonline.comnih.gov

HPLC: Ion-pair reversed-phase (IP-RP) HPLC is a widely used method for assessing the purity of synthetic oligonucleotides. This technique separates the full-length product from shorter failure sequences (n-1, n-2, etc.) and other process-related impurities. chromatographyonline.com The choice of ion-pairing agent and organic mobile phase can be optimized to achieve the best resolution. Anion-exchange HPLC is another valuable method for oligonucleotide analysis. nih.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is the gold standard for confirming the molecular weight and, therefore, the identity of the synthesized oligonucleotide. nih.govuni-saarland.de High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling confident confirmation of the elemental composition and identification of any modifications or impurities. chromatographyonline.comnih.gov The complex nature of oligonucleotides, which can exist in multiple charge states, often requires deconvolution software to determine the average molecular weight. nih.gov

A typical workflow involves initial purification and analysis by HPLC, followed by ESI-MS to confirm the mass of the purified product. nih.govacs.org

Table 1: Example Analytical Data for a Modified Oligonucleotide

| Parameter | Method | Result | Reference |

| Purity | Anion-Exchange HPLC | >95% | nih.govacs.org |

| Identity (Molecular Weight) | ESI-MS | Expected Mass: 7050.2 Da, Found Mass: 7050.8 Da | acs.org |

Spectroscopic Methods (e.g., CD, UV/VIS) for Structural Analysis

Spectroscopic techniques provide valuable insights into the structural characteristics of oligonucleotides containing 2'-F-Ac-dC.

UV/VIS Spectroscopy and Thermal Melting (Tm): UV/VIS spectroscopy is routinely used to determine the concentration of oligonucleotides by measuring their absorbance at 260 nm (A260). atdbio.comnih.gov It is also the basis for thermal melting experiments, which measure the Tm of an oligonucleotide duplex. The Tm is the temperature at which half of the duplex has dissociated into single strands and is a key indicator of duplex stability. The incorporation of 2'-F-Ac-dC is known to increase the Tm of a duplex compared to its unmodified DNA or RNA counterpart, with an increase of approximately 1.3 to 1.8°C per modification often cited. genelink.comtrilinkbiotech.com These measurements are crucial for predicting the in vivo performance of an oligonucleotide. nih.gov

Biological Assay Methodologies

Once an oligonucleotide containing 2'-F-Ac-dC has been synthesized and analytically validated, its biological activity must be assessed using appropriate assays.

In Vitro Gene Silencing Assays

For oligonucleotides designed as siRNAs, in vitro gene silencing assays are essential to determine their potency. soton.ac.uk

These assays typically involve:

Cell Culture: A suitable cell line that endogenously expresses the target gene is chosen.

Transfection: The modified siRNA is introduced into the cells using a transfection reagent (e.g., lipid-based nanoparticles).

Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for RISC loading and target mRNA cleavage.

Analysis: The level of target gene expression is quantified, usually at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using Western blotting or an enzyme-linked immunosorbent assay (ELISA). soton.ac.uksemanticscholar.org

The potency of the modified siRNA is often expressed as the concentration required to achieve 50% inhibition of gene expression (IC50). biorxiv.org Studies have shown that siRNAs containing 2'-fluoro modifications can exhibit activity similar or even superior to unmodified siRNAs. nih.govwiley.com

Table 2: Example Results from an In Vitro Gene Silencing Assay

| Oligonucleotide | Modification Pattern | Target Gene | IC50 (nM) | Reference |

| Unmodified siRNA | None | Luciferase | 10 | wiley.com |

| 2'-F Modified siRNA | All Pyrimidines | Luciferase | 5 | wiley.com |

Nuclease Stability Assays

A primary reason for incorporating 2'-F-Ac-dC is to enhance resistance to degradation by nucleases. nih.govglenresearch.com Nuclease stability assays are therefore critical for evaluating the effectiveness of this modification.

A common method involves:

Incubation: The modified oligonucleotide is incubated in a solution containing nucleases, such as snake venom phosphodiesterase (SVP), or in biological fluids like human serum or plasma. wiley.comsemanticscholar.org

Time Course: Aliquots are taken at various time points.

Analysis: The integrity of the oligonucleotide in each aliquot is analyzed, typically by gel electrophoresis (e.g., PAGE) or HPLC. semanticscholar.org

The results are often reported as the half-life (t1/2) of the oligonucleotide under the assay conditions. Oligonucleotides containing 2'-fluoro modifications, particularly when combined with phosphorothioate (B77711) linkages, show significantly increased stability compared to unmodified oligonucleotides. wiley.comresearchgate.net For example, an unmodified siRNA might be completely degraded within hours in serum, whereas a 2'-fluoro-modified version can have a half-life exceeding 24 hours. wiley.com

Binding Affinity Measurements

The incorporation of 2'-fluoro modifications, such as in 2'-F-Ac-dC phosphoramidite (B1245037), into oligonucleotides significantly enhances their binding affinity to complementary RNA targets. This increased affinity is a key attribute for their use in therapeutic applications like antisense and siRNA technologies. nih.govoup.com The 2'-fluoro group helps to lock the sugar moiety into a C3'-endo conformation, which is favorable for an A-type helical structure, characteristic of RNA-RNA and DNA-RNA duplexes. oup.comglenresearch.com This pre-organization of the sugar conformation leads to a more stable duplex upon hybridization. oup.com

Studies have consistently demonstrated that oligonucleotides containing 2'-fluoro modifications exhibit higher thermal stability (Tm) when hybridized to RNA compared to their unmodified DNA or RNA counterparts. glenresearch.combiosearchtech.com The increase in Tm is additive, with an approximate stabilization of 2°C per 2'-fluoro-modified residue. glenresearch.com This is a notable improvement over 2'-O-methyl-RNA (2'-OMe-RNA) and natural RNA, which confer stabilizations of about 1.5°C and 1.1°C per residue, respectively. glenresearch.com The order of increasing stability for duplexes with an RNA target is generally observed as: DNA < RNA < 2'-OMe-RNA < 2'-F-RNA. biosearchtech.combiosearchtech.com

It is important to note that while 2'-fluoro modifications significantly increase duplex stability, other modifications like Locked Nucleic Acid (LNA) can be even more stabilizing. nih.gov However, excessively high duplex stability does not always correlate with better in vivo efficacy, suggesting that an optimal level of binding affinity is crucial. nih.gov

Table 1: Comparison of Duplex Thermal Stability (Tm) Enhancement per Modification

| Modification | Approximate Tm Increase per Residue (°C) |

| 2'-F-RNA | 2.0 glenresearch.com |

| 2'-OMe-RNA | 1.5 glenresearch.com |

| RNA | 1.1 glenresearch.com |

| 2'-MOE-RNA | 0.9 - 1.7 nih.gov |

This table provides a summary of the approximate increase in thermal stability (melting temperature, Tm) per modified nucleotide when hybridized to a complementary RNA strand. The data is compiled from various research findings.

Thermodynamic analyses have revealed that the enhanced pairing affinity of 2'-F-RNA is not primarily due to favorable entropic contributions from conformational preorganization, as was commonly believed. nih.gov Instead, it is largely driven by enthalpy. nih.gov This enthalpic advantage may be related to the modulation of Watson-Crick base pairing strength and π-π stacking interactions by the 2'-substituent. nih.gov

Cellular Uptake and Distribution Studies

The successful delivery of therapeutic oligonucleotides to their intracellular targets is a major challenge. Unmodified oligonucleotides generally exhibit poor cellular uptake. huarenscience.com Chemical modifications, including the incorporation of 2'-fluoro-N-acetyl-deoxycytidine (2'-F-Ac-dC), are employed to improve not only binding affinity and nuclease resistance but also cellular uptake and distribution. huarenscience.comacs.org

The mechanisms governing the cellular uptake of oligonucleotides are complex and can be influenced by factors such as the length and sequence of the oligonucleotide, the type of chemical modifications, and the physiological state of the cell. nih.gov For single-stranded oligonucleotides, cellular uptake is often facilitated by interactions with serum proteins, like albumin, and cell surface proteins, including scavenger receptors and trafficking proteins. nih.gov

Studies on oligonucleotides with various modifications have shown that different cell lines can exhibit distinct patterns and efficiencies of uptake. nih.gov For instance, research on threose nucleic acids (TNA) indicated that the amount and distribution pattern of uptake varied among different cell lines. nih.gov While specific data on the cellular uptake mechanisms solely for 2'-F-Ac-dC modified oligonucleotides is not extensively detailed in the provided context, the general principles for modified oligonucleotides apply.

The process of "gymnosis," which is the delivery of antisense oligonucleotides to cells without the use of carriers or conjugation, has been demonstrated with 2'-deoxy-2'fluoroarabino-nucleic acid (2'F-ANA) phosphorothioate gapmers. nih.gov These oligonucleotides were effective in silencing gene expression in multiple cell lines, and their potency was enhanced by certain fatty acids in serum-free media. nih.gov This suggests that specific modifications can enable productive cellular uptake even without traditional delivery vehicles.

Table 2: Factors Influencing Cellular Uptake of Oligonucleotides

| Factor | Description |

| Chemical Modifications | Backbone (e.g., phosphorothioate), sugar (e.g., 2'-fluoro, 2'-O-methyl, 2'-MOE), and base modifications can enhance stability and interaction with cellular uptake machinery. nih.govhuarenscience.com |

| Oligonucleotide Structure | Single-stranded vs. double-stranded nature can influence biophysical properties and uptake pathways. nih.gov |

| Cell Type | Different cell lines possess varying levels and types of surface receptors and endocytic pathways, leading to different uptake efficiencies. nih.gov |

| Serum Components | Interactions with serum proteins like albumin can facilitate uptake. nih.gov |

| Conjugation | Attachment of ligands (e.g., GalNAc) can target specific receptors for enhanced delivery to particular cell types, such as hepatocytes. nih.gov |

This table outlines key factors that have been shown to influence the cellular uptake of modified oligonucleotides.

Computational Approaches in Understanding 2'-F-Ac-dC Functionality

Computational modeling has become an indispensable tool in drug discovery and for understanding the structure-function relationships of nucleic acids. angelfire.com These approaches are applied to investigate how chemical modifications, such as the 2'-fluoro group in 2'-F-Ac-dC, influence the properties of oligonucleotides.

Computational methods, ranging from molecular mechanics to quantum mechanics (ab initio and DFT methods), can provide detailed insights into the structural and energetic consequences of a modification. angelfire.comrsc.org For oligonucleotides, computational models specify the atom types, their spatial coordinates, and the bond connectivity, which allows for the calculation of various molecular properties. angelfire.com

In the context of 2'-F-Ac-dC, computational studies can rationalize experimental observations. For example, modeling can confirm that the high electronegativity of the fluorine atom at the 2'-position favors a C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helix. oup.comglenresearch.com This conformational preference is a key contributor to the enhanced binding affinity observed experimentally. oup.com